1-Cyclopropyl-4-propylbenzene
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Overview
Description
1-Cyclopropyl-4-propylbenzene is an organic compound that belongs to the class of cycloalkylbenzenes It consists of a benzene ring substituted with a cyclopropyl group at the first position and a propyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-propylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with cyclopropyl and propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-4-propylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), Lewis acids (AlCl3).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclopropylpropylbenzene derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-Cyclopropyl-4-propylbenzene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-propylbenzene involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts conformational rigidity to the molecule, which can influence its binding affinity and selectivity towards biological targets . The benzene ring allows for various substitution reactions, enabling the modification of the compound’s properties and activity .
Comparison with Similar Compounds
Cyclopropylbenzene: Lacks the propyl group, making it less hydrophobic and potentially less active in certain applications.
Propylbenzene: Lacks the cyclopropyl group, resulting in different conformational properties and reactivity.
Cyclohexylbenzene: Contains a cyclohexyl group instead of a cyclopropyl group, leading to different steric and electronic effects.
Uniqueness: 1-Cyclopropyl-4-propylbenzene is unique due to the presence of both cyclopropyl and propyl groups, which confer distinct structural and chemical properties.
Properties
Molecular Formula |
C12H16 |
---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-cyclopropyl-4-propylbenzene |
InChI |
InChI=1S/C12H16/c1-2-3-10-4-6-11(7-5-10)12-8-9-12/h4-7,12H,2-3,8-9H2,1H3 |
InChI Key |
YQJQOHZYTWPQLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CC2 |
Origin of Product |
United States |
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